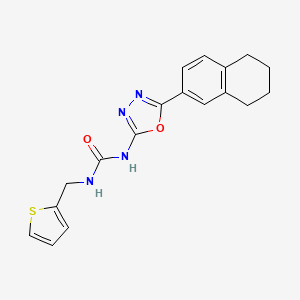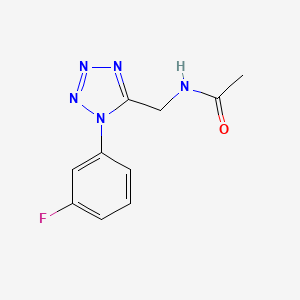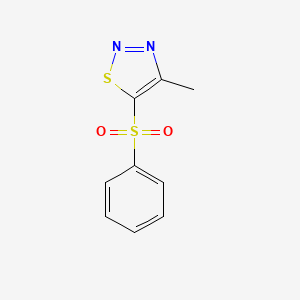
5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, compounds similar to 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one have been investigated for their antimicrobial, antiviral, and anticancer properties. Research often focuses on understanding how these compounds interact with biological targets.
Medicine
In medicine, derivatives of pyrimidinones are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, depending on their specific structure and functional groups.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action for compounds like 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one often involves interaction with specific enzymes or receptors. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity.
5-acetyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
The presence of both acetyl and methyl groups in 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one makes it unique, as these groups can influence the compound’s reactivity and interactions with biological targets. This dual substitution pattern may enhance its potential for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
5-acetyl-6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRXCDNKFJGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2903244.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide](/img/structure/B2903250.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)




![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)
![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)
